molecular formula C23H25FN2O4S B2686214 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 892788-71-5

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2686214
CAS No.: 892788-71-5
M. Wt: 444.52
InChI Key: PNDBZCBKEJBVCU-UHFFFAOYSA-N
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Description

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core structure substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the sulfonyl group: This step involves sulfonylation using sulfonyl chlorides in the presence of a base.

    Morpholine substitution: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and morpholine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core, are well-known for their antimalarial properties.

    Sulfonyl Compounds: Sulfonamides, which contain the sulfonyl group, are widely used as antibiotics.

    Fluorinated Compounds: Fluorine-containing drugs, such as fluoxetine, are known for their enhanced metabolic stability and bioavailability.

Uniqueness

What sets 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one apart is its combination of functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O4S/c1-4-25-14-22(31(28,29)17-10-15(2)9-16(3)11-17)23(27)18-12-19(24)21(13-20(18)25)26-5-7-30-8-6-26/h9-14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDBZCBKEJBVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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